2-isopropenylphenol

Vue d'ensemble

Description

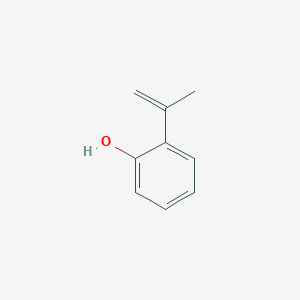

2-Hydroxy-alpha-methylstyrene is an organic compound with the molecular formula C9H10O It is a derivative of alpha-methylstyrene, where a hydroxyl group is attached to the second carbon of the alpha-methylstyrene structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxy-alpha-methylstyrene can be synthesized through several methods. One common approach involves the hydroxylation of alpha-methylstyrene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the presence of a catalyst like tungsten or molybdenum compounds to enhance the reaction rate and selectivity.

Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-alpha-methylstyrene often involves the catalytic hydroxylation of alpha-methylstyrene. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxy-alpha-methylstyrene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alpha-methylstyrene or other derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of 2-keto-alpha-methylstyrene or 2-carboxy-alpha-methylstyrene.

Reduction: Formation of alpha-methylstyrene.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

Plant Growth Regulation

Recent studies have demonstrated that 2-isopropenylphenol exhibits significant inhibitory effects on seed germination and seedling growth in various plant species. For instance, a study reported that this compound had an IC50 value of 0.7 mM for germination percentage in Lactuca sativa (lettuce) and 0.4 mM for radicle size inhibition . The compound's effectiveness was noted to vary based on the testing medium (e.g., paper vs. soil), indicating its potential as a natural herbicide or growth regulator.

Table 1: Inhibitory Effects of this compound on Plant Growth

| Plant Species | Germination IC50 (mM) | Radicle Size IC50 (mM) | Hypocotyl Size IC50 (mM) |

|---|---|---|---|

| Lactuca sativa | 0.7 | 0.4 | 0.3 |

| Allium cepa | 1.5 | Not specified | Not specified |

This data suggests that this compound may be utilized in agricultural settings to manage unwanted plant growth effectively.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, particularly against various pathogens. Its phenolic structure contributes to its ability to disrupt microbial cell membranes, making it a candidate for use in agricultural biocontrol agents.

Hormonal Activity

Research indicates that this compound can activate estrogen receptors, androgen receptors, and progesterone receptors . This hormonal activity suggests potential applications in hormone replacement therapies or as a component in pharmaceuticals targeting hormonal pathways.

Medicinal Uses

The compound has been recognized for its medicinal properties, including analgesic and anti-inflammatory effects. Its phenolic nature allows it to function as an antioxidant, which may contribute to its therapeutic potential in treating various diseases.

Chemical Intermediate

In industrial chemistry, this compound serves as a valuable intermediate in synthesizing resins, plasticizers, and surface-active agents . Its ability to undergo reactions such as dealkylation and rearrangement under specific conditions makes it versatile for producing various chemical products .

Table 2: Industrial Uses of this compound

| Application Type | Description |

|---|---|

| Resins | Used in the production of thermosetting resins |

| Plasticizers | Acts as a plasticizer in polymer formulations |

| Surface-active agents | Utilized in surfactants for detergents |

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. The compound has shown moderate acute inhalation toxicity and potential reproductive toxicity at high doses . Therefore, regulatory frameworks should be established to ensure safe handling and application.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-alpha-methylstyrene involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as its role in chemical synthesis or biological systems.

Comparaison Avec Des Composés Similaires

Alpha-methylstyrene: The parent compound, lacking the hydroxyl group.

2-Keto-alpha-methylstyrene: An oxidized derivative with a ketone group.

2-Carboxy-alpha-methylstyrene: An oxidized derivative with a carboxyl group.

Uniqueness: 2-Hydroxy-alpha-methylstyrene is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties

Activité Biologique

2-Isopropenylphenol, also known as ortho-allylphenol, is a phenolic compound with significant biological activity. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and endocrine-disrupting effects. The following sections will discuss various studies, case analyses, and relevant data.

Chemical Structure and Properties

This compound has the chemical formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol. Its structure is characterized by a phenolic ring with an isopropenyl group attached at the ortho position. This unique configuration contributes to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against various pathogens. A study evaluated its effectiveness against Candida auris, a significant fungal pathogen. The minimum inhibitory concentration (MIC) for this compound was found to be in the range of 125–500 μg/mL, indicating its potential as an antifungal agent .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|

| Candida auris | 125–500 | 250–1000 |

| Escherichia coli | 50–200 | 100–400 |

| Staphylococcus aureus | 30–150 | 60–300 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. One significant study focused on its effects on breast cancer cell lines, where it was shown to induce apoptosis and inhibit cell proliferation. The compound's mechanism involves the modulation of key signaling pathways associated with cancer cell survival and growth .

Case Study: Effects on Breast Cancer Cells

In vitro studies revealed that treatment with this compound resulted in:

- Inhibition of cell growth : A dose-dependent reduction in cell viability was observed.

- Induction of apoptosis : Increased expression of pro-apoptotic markers was noted.

- Cell cycle arrest : The compound induced G1 phase arrest in treated cells.

Endocrine Disruption Potential

Phenolic compounds, including this compound, have been studied for their endocrine-disrupting properties. A comprehensive review indicated that certain phenols can interact with estrogen receptors, potentially leading to hormonal imbalances .

Table 2: Endocrine Disruption Studies

| Compound | Receptor Interaction | Effect |

|---|---|---|

| This compound | Estrogen Receptor (ER) | Agonistic |

| Bisphenol A | Estrogen Receptor (ER) | Agonistic |

| Parabens | Androgen Receptor (AR) | Antagonistic |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.

- Receptor Modulation : Acts as an agonist or antagonist at various nuclear receptors affecting hormonal pathways.

- Inhibition of Enzymatic Activity : Impairs the function of enzymes critical for pathogen survival.

Propriétés

IUPAC Name |

2-prop-1-en-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7(2)8-5-3-4-6-9(8)10/h3-6,10H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQYBSRMWWRFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461513 | |

| Record name | 2-hydroxy-alpha-methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10277-93-7 | |

| Record name | 2-hydroxy-alpha-methylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.